molecular formula C8H8BrN3O B1380856 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine CAS No. 1782574-28-0

6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine

Cat. No. B1380856
M. Wt: 242.07 g/mol
InChI Key: XCZLICPMJUBLEU-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine is a useful research chemical . It is used in a variety of research applications and is available for purchase in bulk quantities .


Synthesis Analysis

While specific synthesis methods for 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine were not found, related compounds such as imidazo[1,2-a]pyridines have been synthesized using a solvent- and catalyst-free method under microwave irradiation . This method involves the condensation of 2-aminopyridines with α-bromoketones .


Molecular Structure Analysis

The InChI code for 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine is 1S/C7H6BrN3O/c1-12-7-6-9-2-3-11(6)4-5(8)10-7/h2-4H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine is 228.05 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Pharmacological Testing

  • The compound has been synthesized and tested for its pharmacological properties. One study described the synthesis of ethyl 2-methylimidazo[1,2-a]pyrazine-3-acetates, which were subjected to in vivo pharmacological testing to evaluate their anti-inflammatory activity (Abignente et al., 1992).

Chemiluminescence Properties

  • Research has been conducted on analogues of this compound for their chemiluminescence properties. One such study synthesized new Cypridina luciferin analogues, including 6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one, and examined their chemiluminescence properties (Toya et al., 1992).

Uterine-Relaxing and Antibronchospastic Properties

  • A series of imidazo[1,2-a]pyrazine derivatives demonstrated in vitro uterine-relaxing and in vivo antibronchospastic activities. Compounds like 5-bromoimidazo-[1,2-a]pyrazine showed positive properties on isolated atria, suggesting potential medical applications (Sablayrolles et al., 1984).

Nucleophilic Substitution Studies

  • Research has explored the nucleophilic substitution of derivatives of imidazo[1,2-a]pyrazine. For instance, a study reported the nucleophilic substitution of 3,5-dibromoimidazo[1,2-a]pyrazine by a methoxy group (Bonnet et al., 1984).

Bronchodilator Properties

  • A study synthesized 8-(Methylamino)imidazo(1,2-a)pyrazines, including 6-Bromo-8-(methylamino)imidazo[1,2-a]pyrazine-2-carbonitrile (SCA40), which exhibited potent bronchodilator properties (Bonnet et al., 1998).

Antiproliferative Activities in Cancer Cell Lines

  • A compound synthesized through 6-aminoimidazo[1,2-a]pyrazine showed antiproliferative effects against non-small cell lung cancer cell lines, suggesting its utility in cancer research (Bazin et al., 2016).

Antimicrobial Activity

  • Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides synthesized from imidazo[1,2-a]pyrazine-2-carboxylic acid showed promising antimicrobial activity (Jyothi & Madhavi, 2019).

Inotropic Activity Studies

  • Imidazo[1,2-a]pyrazines were studied for their inotropic activities, relevant to the treatment of congestive heart failure (Spitzer et al., 1988).

Safety And Hazards

6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine is classified under GHS07 for safety . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-5-3-12-4-6(9)11-8(13-2)7(12)10-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZLICPMJUBLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C(C2=N1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Liu, K Malagu, AF Haughan, V Khetarpal… - Journal of Medicinal …, 2023 - ACS Publications
Huntington’s disease (HD) is caused by an expanded CAG trinucleotide repeat in exon 1 of the huntingtin (HTT) gene. We report the design of a series of HTT pre-mRNA splicing …
Number of citations: 4 pubs.acs.org

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